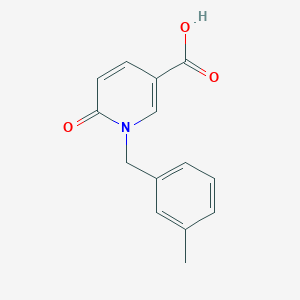![molecular formula C10H16O4 B13003622 Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate CAS No. 2315282-07-4](/img/structure/B13003622.png)
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by its bicyclic structure, which includes a 2-oxabicyclo[2.2.2]octane ring system. It is a solid at room temperature and has various applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate can be synthesized through an esterification reaction. One common method involves the reaction of 4-hydroxybicyclo[2.2.2]octane-1-one with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar conditions as those described for laboratory synthesis. The process would be optimized for yield and purity, and safety measures would be implemented to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used under appropriate conditions.
Major Products
Oxidation: The major product is 4-(carboxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate.
Reduction: The major product is 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-methanol.
Substitution: The products depend on the nucleophile used, such as 4-(azidomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate.
Scientific Research Applications
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with various molecular targets. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon enzymatic cleavage .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
- 4-azabicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity compared to its analogs. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2315282-07-4 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h11H,2-7H2,1H3 |
InChI Key |
CPTJWPFBSCOGDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)
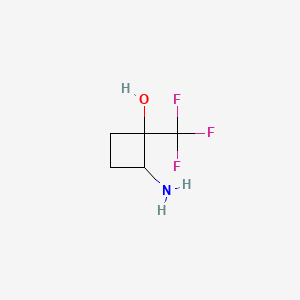
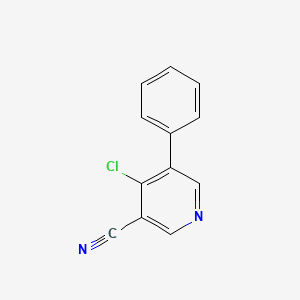
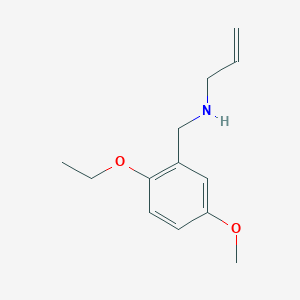
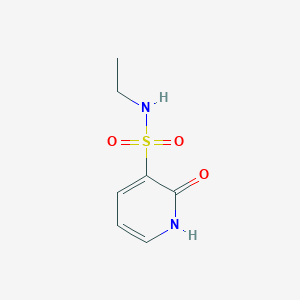
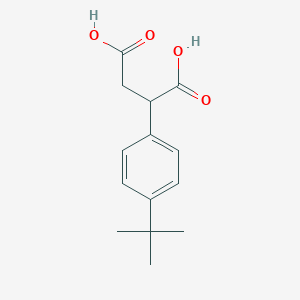
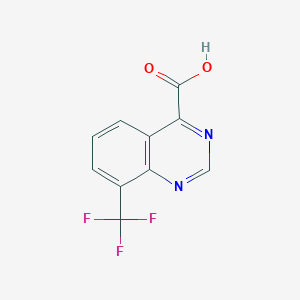
![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)
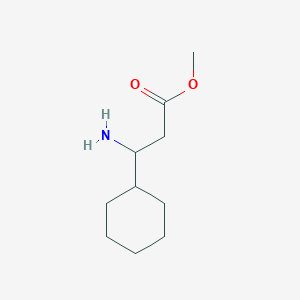
![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
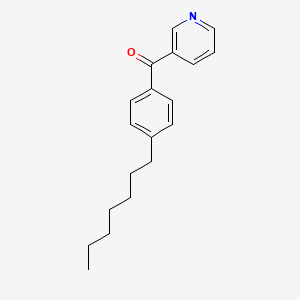
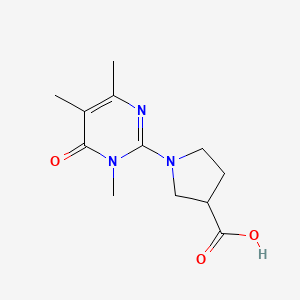
![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)
